molecular formula C17H21N3O B7640698 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine

Numéro de catalogue B7640698
Poids moléculaire: 283.37 g/mol
Clé InChI: RNWVSSVVWBRADV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine, also known as DMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPE is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is a receptor that is involved in various physiological processes such as immune response, inflammation, and pain modulation.

Mécanisme D'action

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is activated by various endogenous ligands such as kynurenic acid and lysophosphatidic acid. The activation of GPR35 leads to the activation of various intracellular signaling pathways such as the cyclic AMP (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway. The antagonism of GPR35 by this compound leads to the inhibition of these signaling pathways, which results in the reduction of inflammation, pain, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in inflammatory bowel disease models. In addition, this compound has also been shown to reduce airway hyperresponsiveness and inflammation in asthma models. This compound has also been shown to reduce neuropathic pain in preclinical models. Furthermore, this compound has been shown to inhibit cancer cell proliferation and migration in various cancer types.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine has several advantages for lab experiments. It is a selective antagonist of GPR35, which makes it a useful tool for studying the physiological and pathological roles of GPR35. In addition, this compound has been shown to have low toxicity in preclinical models, which makes it a safe compound for lab experiments. However, there are also limitations to the use of this compound in lab experiments. The multi-step synthesis process of this compound can be time-consuming and expensive. In addition, the selectivity of this compound for GPR35 has not been fully elucidated, and there may be off-target effects of this compound that need to be considered in lab experiments.

Orientations Futures

There are several future directions for the study of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. Another direction is to investigate the potential role of this compound in cancer therapy. Further studies are needed to elucidate the selectivity of this compound for GPR35 and to investigate the potential off-target effects of this compound. In addition, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in lab experiments.

Méthodes De Synthèse

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine involves a multi-step process that includes the reaction of 1-(3-prop-2-ynoxyphenyl)ethanone with 1,5-dimethylpyrazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography. The purity and identity of the compound are confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Applications De Recherche Scientifique

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. The selective antagonism of GPR35 by this compound has been shown to reduce inflammation and pain in preclinical models. In addition, this compound has also been investigated for its potential role in cancer therapy. Studies have shown that GPR35 is overexpressed in various cancer types, and the antagonism of GPR35 by this compound has been shown to inhibit cancer cell proliferation and migration.

Propriétés

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-5-9-21-17-8-6-7-15(10-17)13(2)18-11-16-12-19-20(4)14(16)3/h1,6-8,10,12-13,18H,9,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWVSSVVWBRADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(C)C2=CC(=CC=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.